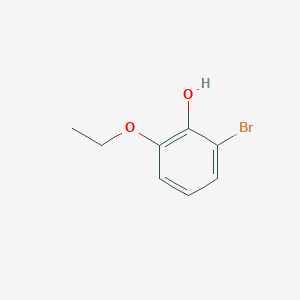

2-Bromo-6-ethoxyphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-6-ethoxyphenol, also known as this compound, is a useful research compound. Its molecular formula is C8H9BrO2 and its molecular weight is 217.06 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Synthesis

2-Bromo-6-ethoxyphenol is primarily used as an intermediate in the synthesis of various organic compounds. It facilitates the formation of more complex molecules through reactions such as:

- Substitution Reactions : The bromine atom can be replaced by nucleophiles, allowing for the creation of diverse derivatives.

- Oxidation and Reduction : The phenolic group can undergo oxidation to form quinones or reduction to yield hydroxy derivatives.

| Reaction Type | Example Products |

|---|---|

| Substitution | Various substituted phenols |

| Oxidation | Quinones and oxidized phenolic compounds |

| Reduction | Hydroxy derivatives |

Biological Studies

In biological research, this compound is explored for its interactions with enzymes and proteins. It serves as a biochemical probe in assays aimed at understanding enzyme mechanisms and biological pathways. Specific applications include:

- Enzyme Inhibition Studies : Investigating how the compound affects enzyme activity.

- Biochemical Assays : Used as a standard in assays measuring enzyme kinetics.

Pharmaceutical Development

The compound is investigated for its potential therapeutic properties, including:

- Antimicrobial Activity : Studies have shown that derivatives of this compound exhibit significant antimicrobial properties against various pathogens.

- Anti-inflammatory Effects : Research indicates potential applications in treating inflammatory conditions.

Case Study 1: Antimicrobial Properties

A study published in Frontiers in Chemistry evaluated the antimicrobial effects of several brominated phenols, including this compound. The results demonstrated that the compound exhibited notable activity against Gram-positive bacteria, suggesting its potential as a lead compound for developing new antibiotics .

Case Study 2: Enzyme Interaction

Research conducted on enzyme kinetics revealed that this compound acts as an effective inhibitor for certain enzymes involved in metabolic pathways. This finding highlights its utility in drug design and development .

Analyse Des Réactions Chimiques

Nucleophilic Substitution Reactions

The bromine atom at the 2-position undergoes nucleophilic substitution under alkaline conditions. Common reagents and outcomes include:

Notable Mechanistic Insight : The ethoxy group at the 6-position exerts a steric and electronic influence, slightly deactivating the aromatic ring but directing substitution to the para position relative to itself .

Oxidation Reactions

The phenolic –OH group and ethoxy substituent participate in oxidation:

Key Observation : Oxidation of the phenolic group to quinones is favored in acidic media, with the ethoxy group stabilizing intermediates through resonance .

Reduction Reactions

The bromine atom and aromatic ring can undergo reductive transformations:

| Reducing Agent | Conditions | Product Formed |

|---|---|---|

| H<sub>2</sub>/Pd-C | Ethanol, 25°C | 2-Ethoxyphenol (debromination) |

| LiAlH<sub>4</sub> | Dry ether, reflux | Partial reduction of the ring to cyclohexanol derivatives . |

Limitation : Catalytic hydrogenation may also reduce the ethoxy group if harsh conditions (e.g., high pressure) are applied .

Electrophilic Aromatic Substitution

The ethoxy group directs incoming electrophiles to specific positions:

Regioselectivity : Nitration occurs para to the ethoxy group due to its strong electron-donating effect, while chlorination favors the ortho position relative to the phenolic –OH .

Coupling Reactions

2-Bromo-6-ethoxyphenol participates in cross-coupling reactions:

| Coupling Partner | Catalyst | Product Formed |

|---|---|---|

| Phenylboronic acid | Pd(PPh<sub>3</sub>)<sub>4</sub> | 2-Phenyl-6-ethoxyphenol (Suzuki coupling) |

| Cu powder | Ullmann conditions | Biphenyl ether derivatives |

Efficiency : Suzuki coupling yields >80% under optimized conditions (DMF, 90°C) .

Photochemical and Thermal Rearrangements

Under UV light or heat, unique rearrangements occur:

- Photolysis : Forms 6-ethoxy-2,3-epoxybicyclo[3.1.0]hexan-4-one via Norrish-type cyclization .

- Thermal Decomposition : Generates ethoxy-substituted dibenzofurans above 200°C .

Comparative Reactivity with Analogues

A comparison with similar compounds highlights the ethoxy group’s impact:

Environmental and Stability Considerations

Propriétés

IUPAC Name |

2-bromo-6-ethoxyphenol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrO2/c1-2-11-7-5-3-4-6(9)8(7)10/h3-5,10H,2H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSYVODFSXLMJND-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C(=CC=C1)Br)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.06 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.